

# foundational research on triazole fungicide toxicology

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## Compound of Interest

Compound Name: *Propiconazole*

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An In-depth Technical Guide to the Foundational Toxicology of Triazole Fungicides

Audience: Researchers, scientists, and drug development professionals.

## Introduction

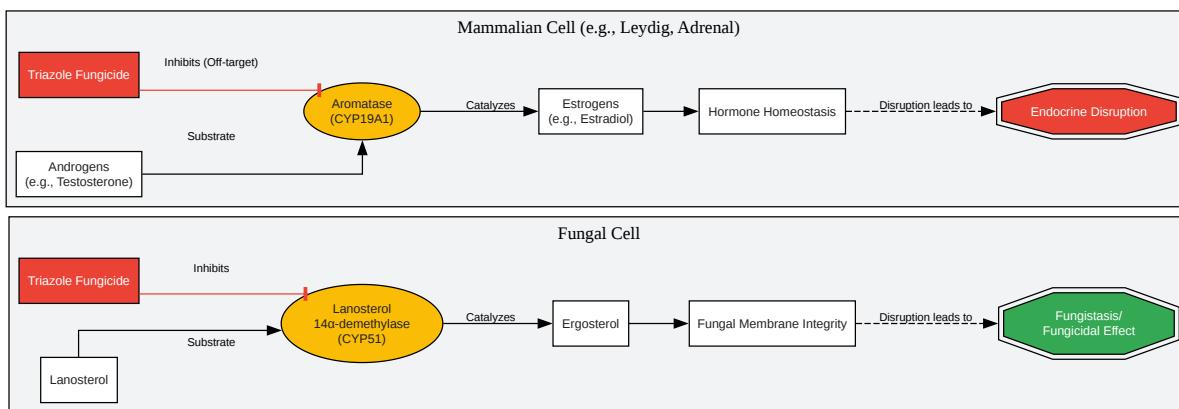
Triazole fungicides are a significant class of pesticides used globally in agriculture to protect a wide range of crops from fungal diseases.<sup>[1][2]</sup> Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.<sup>[3][4]</sup> However, due to their mode of action, which targets cytochrome P450 (CYP) enzymes, there are concerns about their potential toxicological effects on non-target organisms, including mammals.<sup>[5][6]</sup> This guide provides a comprehensive overview of the foundational research on triazole fungicide toxicology, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

## Mechanism of Action

The fungicidal activity of triazoles stems from their ability to inhibit lanosterol 14 $\alpha$ -demethylase (CYP51), a fungal CYP enzyme essential for the conversion of lanosterol to ergosterol.<sup>[2][4][7]</sup> This disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.<sup>[2][8]</sup>

In mammals, the toxicological effects of triazoles are largely attributed to their non-specific inhibition of various mammalian CYP enzymes.<sup>[5][9]</sup> This interference can disrupt critical

physiological processes, most notably steroidogenesis.[10] Triazoles have been shown to inhibit key enzymes in the steroid synthesis pathway, such as aromatase (CYP19A1) and CYP17-hydroxylase/17,20 lyase (CYP17A1), leading to endocrine-disrupting effects.[9][11][12]



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**Caption:** Mechanism of triazole action in fungal vs. mammalian cells.

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

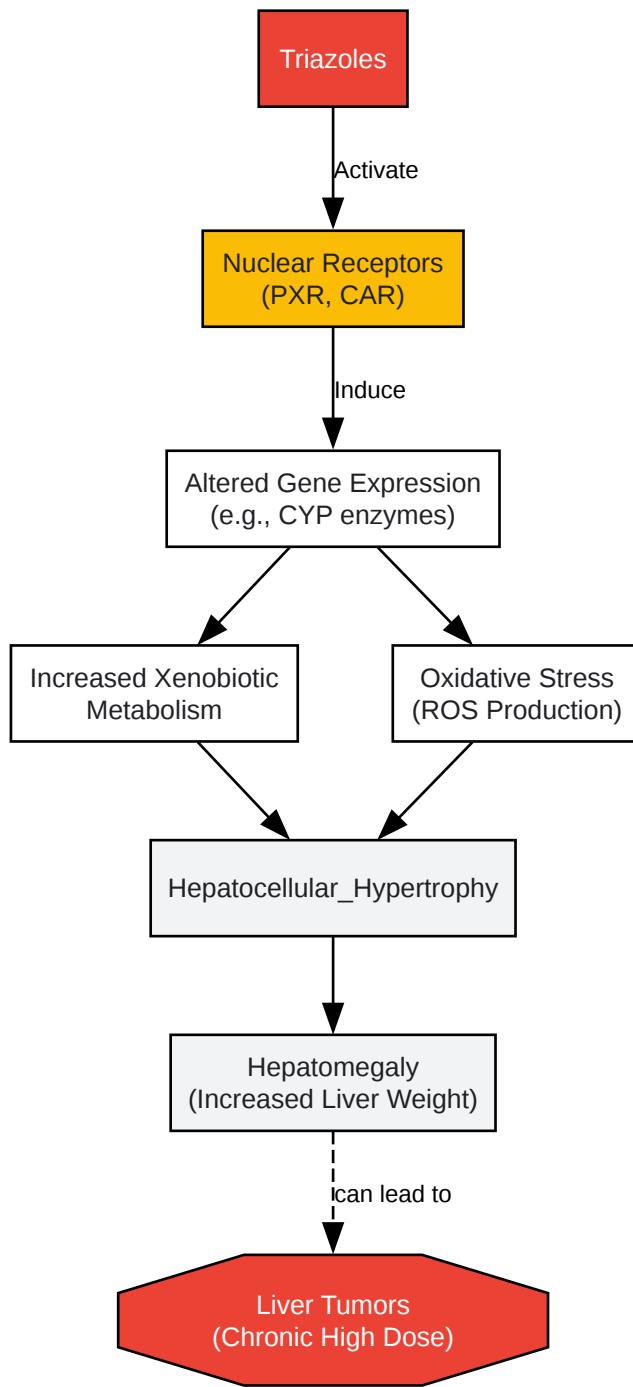
Toxicokinetic studies show that triazole fungicides are generally absorbed extensively from the gastrointestinal tract following oral exposure.[13] They are widely distributed throughout the body, with the highest concentrations often found in the liver, kidneys, adrenal glands, and thyroid, but they do not typically bioaccumulate.[13] Metabolism occurs primarily in the liver via CYP enzymes.[14] A common metabolite derived from many triazole fungicides is 1,2,4-

triazole.[13][15] Excretion of triazoles and their metabolites is relatively rapid and occurs mainly through the urine.[15]

## Key Toxicological Endpoints

### Hepatotoxicity

The liver is a primary target organ for triazole fungicide toxicity.[13] Common findings in animal studies include increased liver weight and hepatocellular hypertrophy.[16][17] At high doses, some triazoles like **propiconazole** and tebuconazole have been shown to induce liver tumors in male mice.[17] The underlying mechanism often involves the activation of nuclear receptors such as the Pregnan X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[9][16] This activation leads to the induction of genes involved in xenobiotic metabolism and oxidative stress, ultimately contributing to liver injury.[16][18]



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**Caption:** Proposed signaling pathway for triazole-induced hepatotoxicity.

## Reproductive and Developmental Toxicity

Triazoles are recognized as reproductive and developmental toxicants. Their ability to inhibit steroidogenesis can impair reproductive functions.<sup>[11][19]</sup> In vitro studies using chicken testis

explants have shown that various triazoles inhibit testosterone and lactate secretion, which is associated with reduced expression of key steroidogenic genes like HSD3B and STAR.[11][19] Effects on sperm, including decreased motility and velocity and increased abnormal morphology, have also been reported.[11]

Developmental studies have shown that some triazoles can be teratogenic, though often at doses that also cause maternal toxicity.[15] For instance, the metabolite 1,2,4-triazole is considered teratogenic in rats and rabbits.[15] Triadimefon has raised concerns about its potential to cause birth defects at high exposure levels.[17]

## Neurotoxicity

Certain triazoles and their metabolites exhibit neurotoxic properties. The common metabolite 1,2,4-triazole has been observed to cause neurotoxicity in short-term studies in mice and rats. [13][15] A rigid structure-activity relationship exists for neurotoxicity; for example, only triadimefon and its metabolite triadimenol were found to induce a specific hyperactivity syndrome in rats, suggesting that not all triazoles share this effect.[20] In vitro studies using human neuroblastoma cells (SH-SY5Y) have demonstrated that **propiconazole** and tebuconazole can decrease cell viability and impair mitochondrial function, which has implications for neurodegenerative processes.[21]

## Cardiotoxicity

Emerging research indicates that triazole fungicides may pose a significant risk of cardiotoxicity.[22] An analysis of the FDA's Adverse Event Reporting System identified thousands of cardiac adverse effects linked to triazole antifungal agents.[22] The mechanism is thought to involve the compromise of mitochondrial function and the induction of apoptosis (programmed cell death) in cardiac cells.[22]

## Quantitative Toxicity Data

The following tables summarize acute toxicity data and no-observed-adverse-effect-levels (NOAELs) for several triazole fungicides and their common metabolites.

Table 1: Acute Oral Toxicity of Select Triazole Fungicides

Compound	Species	LD50 (mg/kg bw)	Reference(s)
Difenoconazole	Mammals	>2000	<a href="#">[13]</a>
Myclobutanil	Mammals	1600	<a href="#">[13]</a> <a href="#">[23]</a>
Penconazole	Rat	200	<a href="#">[13]</a> <a href="#">[23]</a>
Penconazole	Rabbit	2000	<a href="#">[23]</a>
Tebuconazole	Mammals	1700	<a href="#">[13]</a> <a href="#">[23]</a>
1,2,4-Triazole	Rat	1648	<a href="#">[15]</a>
Triazole Alanine	Rat, Mouse	>5000	<a href="#">[15]</a>
Triazole Acetic Acid	Rat	>5000	<a href="#">[15]</a>

Table 2: Selected NOAEL and LOAEL Values for Triazole Metabolites

Compound	Species	Study Type	Endpoint	NOAEL	LOAEL	Reference(s)
1,2,4-Triazole	Mouse	28-day Oral	Testicular Degeneration	90 mg/kg bw/day	356 mg/kg bw/day	[13][15]
1,2,4-Triazole	Rat	2-Generation Repro.	Parental (Body Weight)	<16 mg/kg bw/day	16 mg/kg bw/day	[15]
1,2,4-Triazole	Rat	2-Generation Repro.	Reproductive	16 mg/kg bw/day	32 mg/kg bw/day	[15]
Triazole Alanine	Rat	2-Generation Repro.	Offspring (Litter Wt.)	192 mg/kg bw/day	929 mg/kg bw/day	[15]
Triazole Alanine	Rat	Developmental	Embryo/Fetal Toxicity	100 mg/kg bw/day	300 mg/kg bw/day	[15]
Triazole Alanine	Dog	90-day Oral	Body Weight/Food Use	322 mg/kg bw/day	902 mg/kg bw/day	[15]

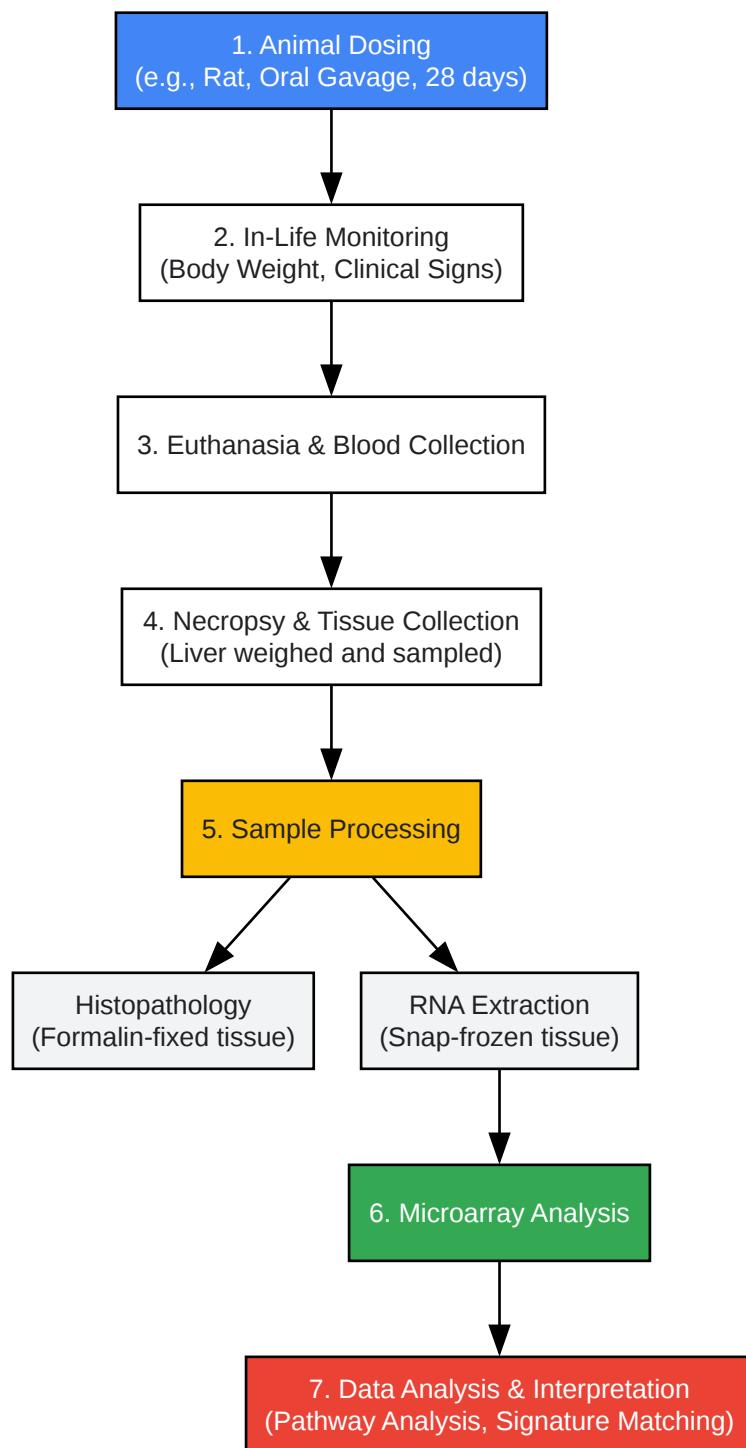
## Experimental Protocols

### Protocol: In Vivo Hepatotoxicity and Toxicogenomics

This protocol is based on studies investigating the hepatotoxic and genomic effects of triazoles in rats.[9][16]

- Objective: To assess hepatotoxicity and identify gene expression changes in the liver following sub-acute exposure to triazole fungicides.
- Model: Male Sprague-Dawley rats.
- Methodology:

- Dosing: Animals are administered the test compound (e.g., **propiconazole**, myclobutanil) daily via oral gavage for a specified period (e.g., 5, 14, or 28 days). A vehicle control group (e.g., corn oil) is included. Doses are selected to range from a reference value to a clear effect level.
- In-life Observations: Body weight and clinical signs of toxicity are recorded daily.
- Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected via cardiac puncture for clinical chemistry (e.g., ALT, AST) and hematology analysis.
- Necropsy and Tissue Collection: A full necropsy is performed. The liver and other organs are weighed. A portion of the liver is preserved in 10% neutral buffered formalin for histopathological analysis, and another portion is snap-frozen in liquid nitrogen for RNA extraction.
- Gene Expression Profiling: RNA is extracted from the frozen liver samples. Gene expression analysis is performed using microarrays (e.g., CodeLink Uniset Rat I Expression arrays) to compare gene expression profiles between treated and control groups.
- Data Analysis: Statistical analysis is performed on clinical chemistry, organ weight, and gene expression data. Gene expression data is analyzed to identify perturbed biological pathways and toxicological signatures (e.g., PXR activation, oxidative stress).



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**Caption:** Workflow for an in vivo toxicogenomics study of triazoles.

## Protocol: In Vitro Neurotoxicity Assessment

This protocol is adapted from studies assessing the neurotoxic potential of triazoles on a neuronal cell line.[21]

- Objective: To evaluate the direct effects of triazole fungicides on neuronal cell viability and mitochondrial function.
- Model: Differentiated human SH-SY5Y neuroblastoma cells.
- Methodology:
  - Cell Culture and Differentiation: SH-SY5Y cells are cultured and then differentiated (e.g., using retinoic acid) to acquire a more neuron-like phenotype.
  - Treatment: Differentiated cells are exposed to various concentrations of the test triazole (e.g., **propiconazole**, tebuconazole) for specific time points (e.g., 24 and 48 hours).
  - Cell Viability Assay: Cell viability is measured using an ATP-based assay (e.g., CellTiter-Glo®). A decrease in ATP levels indicates cytotoxicity.
  - Mitochondrial Membrane Potential (MMP) Assay: MMP is assessed using a fluorescent dye (e.g., JC-1 or TMRM). A decrease in fluorescence indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.
  - Oxidative Respiration Assay: Oxygen consumption rates (OCR) are measured using an extracellular flux analyzer (e.g., Seahorse XF). This allows for the assessment of basal respiration, ATP-linked respiration, and maximal respiration.
  - Reactive Oxygen Species (ROS) Assay: Intracellular ROS production is measured using a fluorescent probe like DCFDA.
- Data Analysis: Results from treated cells are compared to vehicle-treated controls to determine concentration- and time-dependent effects.

## Conclusion

The foundational toxicology of triazole fungicides is complex, primarily driven by their mechanism of action on CYP enzymes. While effective as fungicides, their off-target effects in mammals raise significant health concerns. The primary toxicological endpoints include

hepatotoxicity, mediated by nuclear receptor activation, and reproductive/developmental toxicity, linked to the disruption of steroidogenesis. Emerging evidence also points to potential neurotoxicity and cardiotoxicity. A thorough understanding of these toxicological profiles, supported by robust quantitative data and detailed mechanistic studies, is essential for accurate risk assessment and the development of safer alternatives.

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